3-Ethyl-1,2,4-oxadiazole-5-carboxylate

Description

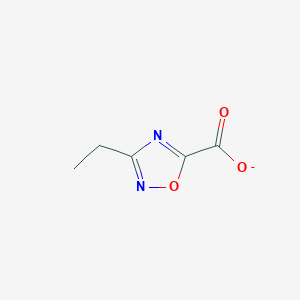

3-Ethyl-1,2,4-oxadiazole-5-carboxylate (CAS: provided in ) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at position 3 and an ethyl ester at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 170.17 g/mol . This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the oxadiazole ring's electron-deficient nature and ability to participate in hydrogen bonding .

Properties

Molecular Formula |

C5H5N2O3- |

|---|---|

Molecular Weight |

141.10 g/mol |

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9)/p-1 |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Diethyl Oxalate (Oxalic Acid Diethyl Ester)

One of the most established synthetic routes to ethyl 1,2,4-oxadiazole-5-carboxylates, including the 3-ethyl derivative, involves the reaction of amidoximes with diethyl oxalate (diethyl ester of oxalic acid). The general procedure is as follows:

- Reactants: Amidoxime of the general formula $$ R-C(NH_2)=NOH $$ where R is an ethyl group for 3-ethyl substitution, and diethyl oxalate in a molar ratio of approximately 1:3 (substrate:diethyl oxalate).

- Reaction Conditions: The amidoxime is mixed with a threefold excess of diethyl oxalate and stirred at room temperature (around 25 °C), followed by heating to 120 °C for 3 to 4 hours.

- Isolation: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered. The solid is washed with dichloromethane to remove impurities, then dried over magnesium sulfate.

- Yield: This method typically affords yields around 60–65% for ethyl 1,2,4-oxadiazole-5-carboxylates.

This method is documented in Russian patent RU2512293C1, which describes the synthesis of various ethyl 1,2,4-oxadiazole-5-carboxylates by this cyclization approach using amidoximes and diethyl oxalate, with the reaction performed in the diethyl oxalate medium itself at elevated temperature (120 °C).

| Parameter | Details |

|---|---|

| Starting materials | Amidoxime (R=ethyl), diethyl oxalate |

| Molar ratio | 1:3 (amidoxime:diethyl oxalate) |

| Temperature | 25 °C initially, then 120 °C for 3-4 h |

| Solvent | Diethyl oxalate (used as reagent and medium) |

| Workup | Cooling, filtration, washing with dichloromethane, drying |

| Typical yield | ~60–65% |

Room Temperature Cyclodehydration Using Base Catalysts

Recent advances have demonstrated that 1,2,4-oxadiazoles can be synthesized at ambient temperature via base-catalyzed cyclodehydration of amidoximes with carboxylic acid derivatives or esters:

- Catalysts: Tetrabutylammonium hydroxide (TBAH), sodium hydroxide (NaOH), and other hydroxide bases.

- Solvents: Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and acetone provide excellent yields (88–95%). Alcohol solvents like isopropanol and tert-butanol are also effective.

- Reaction Time: Typically several hours (e.g., 13 hours with sodium carbonate in 1,4-dioxane).

- Mechanism: The base promotes cyclodehydration of amidoximes with esters to form the oxadiazole ring without requiring elevated temperatures.

- Yields: Moderate to high yields (50–95%) depending on conditions and substrates.

This approach allows milder reaction conditions compared to the high-temperature method and can be adapted for different substituents including ethyl groups at the 3-position.

Synthesis via Oxidative Cyclization

Another synthetic strategy involves oxidative cyclization of amidoximes:

- Oxidants: Hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA), N-bromosuccinimide (NBS) in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

- Conditions: Room temperature in solvents like DMF for 5 hours.

- Mechanism: N-halogenation of amidoxime followed by base-promoted dehydrohalogenation leads to cyclization and aromatization forming the 1,2,4-oxadiazole ring.

- Yields: Moderate to good yields (50–84%).

This method is particularly useful for sensitive substrates and allows access to oxadiazoles without the need for harsh heating.

Alternative Methods: Amidoxime and Alkyl Halide Ester Coupling

A related approach involves the reaction of amidoximes with alkyl halide esters (e.g., ethyl 2-bromobutyrate) in the presence of a strong base such as sodium tert-butoxide in DMSO at room temperature:

- Procedure: Amidoxime is dissolved in DMSO, base is added rapidly, then alkyl halide ester is introduced.

- Reaction Time: Stirring at room temperature for 18 hours.

- Workup: Dilution with aqueous acid, filtration, washing, and drying.

- Outcome: Formation of 1,2,4-oxadiazin-5(6H)-one derivatives, which are structurally related heterocycles.

- Yields: Moderate to good (around 50%).

Though this method is more commonly used for oxadiazinones, it demonstrates the versatility of amidoximes in heterocyclic synthesis and may be adapted for ethyl-substituted oxadiazoles.

Industrial Considerations and Scale-Up

For large-scale synthesis:

- Bases: Alkali metal carbonates (sodium carbonate, potassium carbonate) and alkaline earth metal bases (calcium carbonate) are preferred for cost and safety.

- Solvents: Use of ethyl acetate, dioxane, or other environmentally acceptable solvents.

- Safety: Avoidance of hazardous reagents like phosphorus oxychloride in favor of milder cyclization agents.

- Process: Continuous flow reactors can improve reproducibility and yield.

- Purification: Filtration, washing with dichloromethane, drying over magnesium sulfate, and recrystallization.

These considerations are based on patent disclosures for scalable processes of oxadiazole carboxylates.

Summary Table of Preparation Methods for 3-Ethyl-1,2,4-oxadiazole-5-carboxylate

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime + Diethyl Oxalate | Amidoxime (R=ethyl), diethyl oxalate | 25 °C then 120 °C, 3-4 h | 60–65 | Classic method, high temperature required |

| Base-Catalyzed Cyclodehydration | Amidoxime, ester, TBAH/NaOH | Room temp, aprotic solvent | 50–95 | Mild conditions, solvent-dependent yields |

| Oxidative Cyclization | Amidoxime, PIDA or NBS + base | Room temp, DMF, 5 h | 50–84 | Uses oxidants, mild temp, good yields |

| Amidoxime + Alkyl Halide Ester | Amidoxime, ethyl 2-bromobutyrate, t-BuONa | Room temp, DMSO, 18 h | ~50 | Forms related oxadiazinones, adaptable |

| Industrial Scale-Up | Amidoxime, diethyl oxalate, carbonate bases | Controlled heating, filtration | Variable | Focus on safety, scalability, green solvents |

Research Findings and Notes

- The choice of solvent and base significantly influences the yield and purity of the product.

- Elevated temperature cyclization in diethyl oxalate medium remains the most straightforward and reproducible method for ethyl-substituted oxadiazole carboxylates.

- Room temperature methods using base catalysis offer greener alternatives with comparable yields but require careful solvent selection.

- Oxidative cyclization methods provide an alternative route, especially useful for sensitive or functionalized amidoximes.

- Industrial processes emphasize safety, scalability, and environmental considerations, favoring carbonate bases and mild solvents.

- Analytical characterization typically involves NMR, IR, and mass spectrometry to confirm ring formation and substitution patterns.

This comprehensive overview synthesizes diverse literature and patent information to provide a detailed understanding of the preparation methods for this compound, highlighting reaction conditions, yields, and practical considerations for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

The compound ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate and its derivatives, which contain an oxadiazole moiety, have diverse applications in scientific research, particularly in pharmacology. Oxadiazoles have demonstrated a wide range of biological activities, including anticancer, antiparasitic, anti-inflammatory, analgesic, anti-depressive, anti-diabetic, antimicrobial, antifungal, and antiviral effects .

Pharmaceutical Development

- Antibacterial Activity Studies indicate that ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate exhibits antibacterial properties, demonstrating efficacy against various bacterial strains, potentially by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. For example, 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

- Antiviral Activity The compound has demonstrated potential antiviral activity against several viruses, possibly by interfering with viral replication processes or inhibiting viral entry into host cells, with specific studies highlighting its effectiveness against RNA viruses.

- Anticancer Properties Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate has been evaluated for its anticancer properties in in vitro studies, showing promise in inhibiting the growth of cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

- Neurological Disorders Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, offering potential therapeutic benefits .

Agricultural Chemicals

- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that enhance crop yield and protect against pests .

Material Science

- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is explored for its potential applications in creating novel materials, such as polymers and coatings, that exhibit improved durability and resistance to environmental factors .

Anticancer Efficacy Case Studies

- Derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate was identified as a promising lead compound for further development due to its favorable structure–activity relationship (SAR).

- (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles have demonstrated antiparasitic and anticancer activities . Compound 23 was identified during in vitro evaluation against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines (EC 50 values ranging from 5.5 to 13.2 µM), Trypanosoma cruzi amastigotes (EC 50 = 2.9 µM) and Leishmania amazonensis .

- Compound 5c exhibited significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, with IC 50 values of 1.1, 2.6, and 1.4 μM, respectively, which were superior to Doxorubicin (MCF-7: IC 50 = 1.2) .

- Various oxadiazole derivatives, including ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, have shown anticancer potential. For example, ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate demonstrated cytotoxicity against the MCF-7 cell line, comparable to Tamoxifen and Doxorubicin. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by activating the p53 pathway and cleaving caspase-3.

Table of Cytotoxic Effects in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |

| A549 (Lung Cancer) | 0.12-2.78 | Doxorubicin | 0.1 |

| HeLa (Cervical Cancer) | 0.65-2.41 | - | - |

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural analogs of 3-Ethyl-1,2,4-oxadiazole-5-carboxylate, focusing on substituent variations and their implications:

Stability and Handling

- This compound: Limited stability data available, but analogs like PK01793E-2 (cyclopentyl-substituted) are stable under normal storage conditions, avoiding strong oxidizers .

- Safety Precautions : While acute toxicity data for the ethyl derivative is unspecified, related compounds require respiratory and eye protection during handling .

Environmental Impact

- Biodegradability : Most oxadiazole derivatives, including the ethyl-substituted compound, lack ecotoxicity data, necessitating cautious disposal per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.